molecular formula C13H15N5O4 B1407009 tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate CAS No. 1672675-25-0

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate

Cat. No.: B1407009
CAS No.: 1672675-25-0
M. Wt: 305.29 g/mol
InChI Key: ONSVUUNEFWIGBQ-UHFFFAOYSA-N
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Description

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the tert-butyl group and the nitrophenyl group in the structure of this compound imparts unique chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile compound.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction, where a tert-butyl halide reacts with the tetrazole derivative in the presence of a base.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as hydrogen gas and palladium catalyst, and nucleophiles for substitution reactions.

Scientific Research Applications

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The tetrazole ring can also participate in hydrogen bonding and coordination with metal ions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate can be compared with other similar compounds, such as:

    tert-Butyl [5-(4-nitrophenyl)tetrazol-2-yl]acetate: Similar structure but with the nitro group in a different position on the phenyl ring.

    tert-Butyl [5-(3-aminophenyl)tetrazol-2-yl]acetate: Similar structure but with an amino group instead of a nitro group.

    tert-Butyl [5-(3-methylphenyl)tetrazol-2-yl]acetate: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 2-[5-(3-nitrophenyl)tetrazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4/c1-13(2,3)22-11(19)8-17-15-12(14-16-17)9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSVUUNEFWIGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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